3-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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Overview
Description
The compound “3-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole” is a derivative of the triazole class of compounds . Triazoles are five-member heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their significant biological and pharmacological properties and are widely used in medicinal chemistry .
Molecular Structure Analysis
Triazole is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, also known as pyrrodiazole . The introduction of fluoro, chloro, and cyano groups at the p-position of the phenyl alkynyl or pyridinyl alkynyl side chain can enhance their antifungal activity .Chemical Reactions Analysis
Triazole compounds are known for their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, and antiviral properties . The specific chemical reactions involving “3-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole” are not detailed in the available sources.Scientific Research Applications
- Triazoles, including this compound, have demonstrated antibacterial properties . Researchers have investigated their potential as novel antibiotics to combat bacterial infections.
- The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds has been associated with antifungal activity .
- Triazoles have been explored for their anticancer effects . Researchers could investigate whether this compound exhibits selective cytotoxicity against cancer cells.
Antibacterial Activity
Antifungal Properties
Anticancer Potential
Anti-Inflammatory Effects
Mechanism of Action
Target of Action
It’s worth noting that triazoles, the class of compounds to which this molecule belongs, are known for their numerous biomedical applications . They have been associated with antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects .
Mode of Action
The synthesis of similar triazole compounds involves a formal [3+2] cycloaddition including the c-chlorination/nucleophilic addition/cyclisation/dealkylation sequence . This sequential reaction utilizes the in situ generation of hydrazonoyl chloride based on the ambiphilic reactivity of hydrazones .
Biochemical Pathways
The presence of a 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties such as antimicrobial, anti-inflammatory, and antifungal activities .
Future Directions
properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4S/c18-13-3-1-12(2-4-13)11-24-17-21-20-16-22(9-10-23(16)17)15-7-5-14(19)6-8-15/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFRFXKQGDGHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=CC=C(C=C3)Br)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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